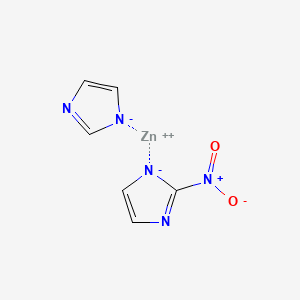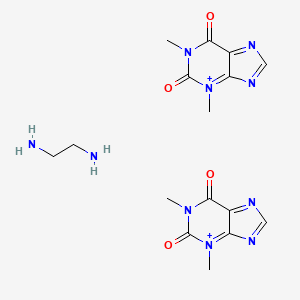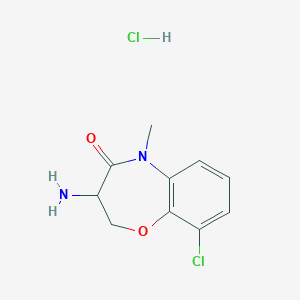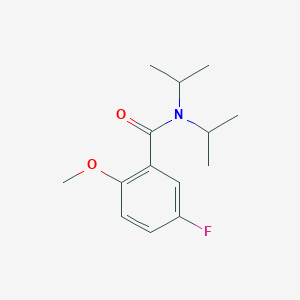![molecular formula C19H16O3 B14782641 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by a benzyloxy group attached to the eighth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclocarbonylation of o-iodophenols with terminal acetylenes under palladium-catalyzed conditions. This reaction is often carried out in the presence of a phosphonium salt ionic liquid, which enhances the efficiency of the cyclocarbonylation reaction . Another approach involves the use of microwave-assisted Sonogashira and carbonylative annulation reactions to yield substituted flavones .
Industrial Production Methods
Industrial production of chromen-4-one derivatives, including this compound, often employs scalable catalytic processes. Palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones under controlled conditions is a widely used method . The use of immobilized bidentate phosphine palladium complexes allows for efficient recycling of the catalyst, making the process more sustainable .
化学反応の分析
Types of Reactions
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromen-4-one structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like iodine or bromine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
作用機序
The mechanism of action of 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets. For instance, it inhibits acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional activity against Alzheimer’s disease.
7-Benzyloxy-3-phenyl-4H-chromen-4-one: Another chromen-4-one derivative with potential therapeutic applications.
Uniqueness
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one stands out due to its unique cyclopenta[c]chromen-4-one core structure, which imparts distinct biological activities compared to other chromen-4-one derivatives. Its specific substitution pattern enhances its potential as a multi-target therapeutic agent, particularly in the context of neurodegenerative diseases and oxidative stress-related conditions .
特性
分子式 |
C19H16O3 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H16O3/c20-19-16-8-4-7-15(16)17-11-14(9-10-18(17)22-19)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 |
InChIキー |
CXOLCXBSVYWJSM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)

![6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14782571.png)

![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)



![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)

![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
